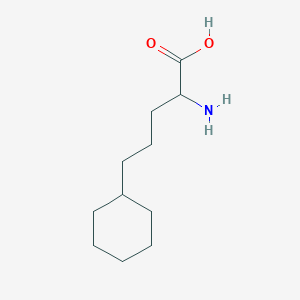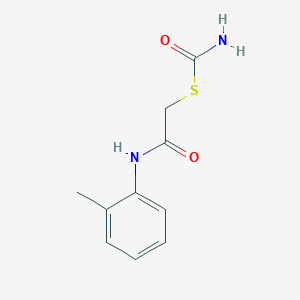
8-Benzyloxycaffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyloxycaffeine is a derivative of caffeine, a well-known stimulant. This compound has garnered interest due to its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the catabolism of dopamine in the brain . The inhibition of MAO-B is a promising strategy for the treatment of neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-benzyloxycaffeine typically involves the condensation of 8-chlorocaffeine with benzyl alcohol. This reaction is carried out at high temperatures in the presence of metallic sodium . The general reaction scheme is as follows:
Starting Material: 8-chlorocaffeine
Reagent: Benzyl alcohol
Catalyst: Metallic sodium
Conditions: High temperature
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyloxycaffeine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzyloxy group, potentially forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the caffeine core or the benzyloxy group, leading to different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
8-Benzyloxycaffeine has several scientific research applications:
Industry: While not extensively documented, its derivatives may have applications in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The primary mechanism of action of 8-benzyloxycaffeine involves the inhibition of monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain . By inhibiting MAO-B, this compound helps conserve dopamine levels, providing symptomatic relief in conditions like Parkinson’s disease . The compound binds to the active site of MAO-B, preventing the enzyme from interacting with its natural substrates .
Similar Compounds:
8-(3-Chlorostyryl)caffeine (CSC): Another caffeine derivative that inhibits MAO-B.
Safinamide: A reversible MAO-B inhibitor with a dual binding mode.
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness: this compound is unique due to its specific benzyloxy substitution at the C-8 position of the caffeine ring. This modification enhances its binding affinity to MAO-B compared to other derivatives . Additionally, its reversible inhibition of MAO-B makes it a safer alternative to irreversible inhibitors like selegiline .
properties
CAS RN |
5422-51-5 |
|---|---|
Molecular Formula |
C15H16N4O3 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-phenylmethoxypurine-2,6-dione |
InChI |
InChI=1S/C15H16N4O3/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
LSJWXGMOPMJCHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Other CAS RN |
5422-51-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



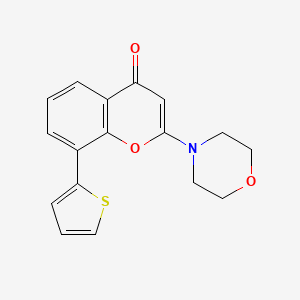
![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)




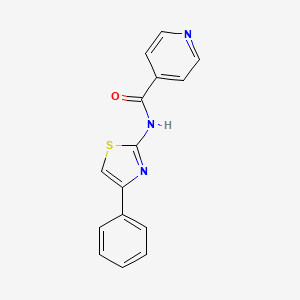
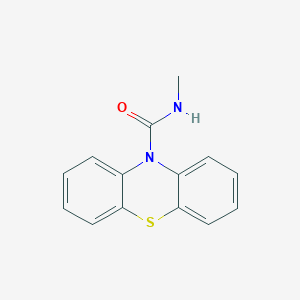
![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)



